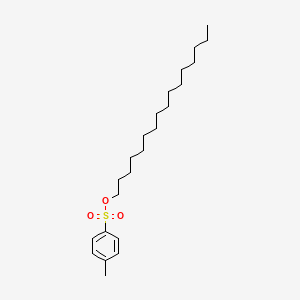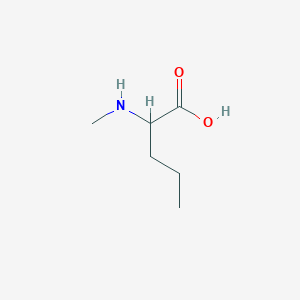
hexadecyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of 1-hexadecanol and p-toluenesulfonic acid. This compound is often used in organic synthesis and has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
hexadecyl 4-methylbenzenesulfonate can be synthesized through the esterification of 1-hexadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:
- Dissolve 1-hexadecanol in an appropriate solvent (e.g., dichloromethane).
- Add p-toluenesulfonyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 1-hexadecanol, 4-methylbenzenesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
hexadecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to 1-hexadecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-hexadecanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Substitution: Various derivatives depending on the nucleophile used.
Reduction: 1-Hexadecanol.
Hydrolysis: 1-Hexadecanol and p-toluenesulfonic acid.
科学研究应用
hexadecyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of 1-hexadecanol, 4-methylbenzenesulfonate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes . Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
1-Hexadecanol: A fatty alcohol with similar hydrophobic properties but lacks the sulfonate group.
Octadecan-1-ol: Another long-chain fatty alcohol with a slightly longer carbon chain.
Cetyl alcohol: A common fatty alcohol used in cosmetics and personal care products.
Uniqueness
hexadecyl 4-methylbenzenesulfonate is unique due to its sulfonate group, which imparts distinct chemical reactivity and amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .
属性
CAS 编号 |
6068-28-6 |
|---|---|
分子式 |
C23H40O3S |
分子量 |
396.6 g/mol |
IUPAC 名称 |
hexadecyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChI 键 |
RXHIZFMFPLHZDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde](/img/structure/B8815008.png)


